molecular formula C7H17ClN2O2 B12321835 (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride

(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride

Cat. No.: B12321835
M. Wt: 196.67 g/mol
InChI Key: LWUKQYOOMILVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6-Amino-2-(methylamino)hexanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it easier to handle and use in different reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-aminonitriles. This method includes the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid . Another common method involves the reductive amination of the corresponding keto acid using methylamine and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

On an industrial scale, the production of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

®-6-Amino-2-(methylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different synthetic applications .

Scientific Research Applications

®-6-Amino-2-(methylamino)hexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its role in biochemical pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Amino-2-(methylamino)hexanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and methylamino groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

Molecular Formula

C7H17ClN2O2

Molecular Weight

196.67 g/mol

IUPAC Name

6-amino-2-(methylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H

InChI Key

LWUKQYOOMILVOV-UHFFFAOYSA-N

Canonical SMILES

CNC(CCCCN)C(=O)O.Cl

Origin of Product

United States

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